
3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid
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Overview
Description
3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid: is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid typically involves the reaction of 1,2,3,4-tetrahydrocarbazole with a suitable propionic acid derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. Carbazole derivatives have been shown to exhibit antimicrobial, antiviral, and anticancer properties, making them of interest in drug discovery and development.
Medicine: In medicine, the compound is explored for its therapeutic potential. It may be investigated for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of materials with specific properties. It may be used in the manufacture of polymers, dyes, and other materials with unique characteristics.
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydro-carbazol-9-yl)-acetic acid
- 9-Carbazoleacetic acid
- (9H-Carbazole-9-yl)acetic acid
Comparison: Compared to similar compounds, 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid may exhibit unique properties due to the presence of the propionic acid moiety. This structural difference can influence its reactivity, biological activity, and potential applications. For example, the propionic acid group may enhance its solubility or alter its interaction with biological targets, making it distinct from other carbazole derivatives.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a potential candidate for therapeutic development. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Properties
IUPAC Name |
3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1,3,5,7H,2,4,6,8-10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLWINOWZVORSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354667 |
Source
|
Record name | 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23690-80-4 |
Source
|
Record name | 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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